Diethyl (2-oxo-2-phenylethyl)phosphonate

Catalog No.
S775894
CAS No.
3453-00-7
M.F
C12H17O4P
M. Wt
256.23 g/mol
Availability
In Stock
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Diethyl (2-oxo-2-phenylethyl)phosphonate

CAS Number

3453-00-7

Product Name

Diethyl (2-oxo-2-phenylethyl)phosphonate

IUPAC Name

2-diethoxyphosphoryl-1-phenylethanone

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

InChI

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

HPEVTTNSIPGLEL-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)C1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(CC(=O)C1=CC=CC=C1)OCC

Wadsworth-Emmons Reaction:

One of the most prominent applications of diethyl 2-oxo-2-phenylethylphosphonate is in the Wadsworth-Emmons reaction, a powerful method for forming carbon-carbon double bonds (alkenes) []. This reaction involves the condensation of the phosphonate with an aldehyde or ketone, leading to the formation of a new alkene and the diethyl phosphonate anion as a byproduct []. The versatility of this reaction lies in its ability to generate a wide range of alkenes with different functionalities, making it a crucial tool in organic synthesis [].

Aldehyde Homologation:

Diethyl 2-oxo-2-phenylethylphosphonate can also be employed for the homologation of aldehydes. This process involves the conversion of an aldehyde to a terminal alkyne with one additional carbon atom []. This transformation is particularly useful for synthesizing complex molecules with specific carbon chain lengths [].

Other Applications:

Beyond the aforementioned applications, diethyl 2-oxo-2-phenylethylphosphonate finds use in various other research areas:

  • Asymmetric Michael addition: This reaction allows for the selective addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of chiral molecules [].
  • Gem-chlorofluorination: This process involves the introduction of both chlorine and fluorine atoms to the same carbon atom in a molecule containing a keto group [].
  • Cyclocondensation reactions: These reactions involve the formation of cyclic compounds through the condensation of multiple molecules.
  • Diazo transfer reactions: These reactions enable the transfer of a diazo group to a molecule, which is useful in the synthesis of various nitrogen-containing compounds.
  • Inverse-electron-demand Diels-Alder reactions: This variant of the Diels-Alder reaction allows for the formation of cyclic compounds with specific functionalities.

Diethyl (2-oxo-2-phenylethyl)phosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₇O₄P and a CAS number of 3453-00-7. This compound features a phosphonate group, which is characterized by the presence of phosphorus bonded to oxygen atoms, making it a significant subject of study in both organic chemistry and pharmacology. Its structure includes a phenyl group and a carbonyl group, contributing to its reactivity and potential applications in various fields.

Diethyl phenacylphosphonate can be irritating to the skin, eyes, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

Typical of phosphonates:

  • Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic attack, allowing for the substitution of the ethoxy groups with various nucleophiles.
  • Condensation Reactions: The carbonyl group can react with amines or alcohols to form imines or esters, respectively.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield diethyl phosphonate and phenylacetaldehyde.

These reactions highlight its versatility as a building block in organic synthesis.

Diethyl (2-oxo-2-phenylethyl)phosphonate has shown potential biological activities, particularly as an antioxidant. It is noted for its stability against oxidation, which allows it to scavenge free radicals effectively. This property makes it a candidate for applications in pharmaceuticals aimed at reducing oxidative stress-related damage in cells . Additionally, its structural features may contribute to interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Several synthesis methods exist for diethyl (2-oxo-2-phenylethyl)phosphonate:

  • Phosphorylation of Phenylacetaldehyde: This method involves reacting phenylacetaldehyde with phosphorus oxychloride and diethyl ether under controlled conditions.
  • Condensation Reactions: Combining diethyl phosphite with phenylacetaldehyde in the presence of a base can yield the desired phosphonate.
  • Direct Alkylation: Using alkyl halides in the presence of a base can facilitate the formation of the phosphonate from simpler phosphonic acid derivatives.

These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired purity.

Diethyl (2-oxo-2-phenylethyl)phosphonateAntioxidant properties; versatile reactivityPharmaceuticals; agricultureDiethyl PhosphateSimpler structure; less reactiveIndustrial applicationsPhenyl Phosphonic AcidStrong acid propertiesResearch chemicalsMethyl (2-oxo-2-phenylethyl)phosphonateSmaller size; different reactivityNiche pharmaceutical applications

Diethyl (2-oxo-2-phenylethyl)phosphonate stands out due to its unique combination of antioxidant properties and versatile reactivity, making it valuable for both research and practical applications.

Studies on diethyl (2-oxo-2-phenylethyl)phosphonate's interactions reveal its potential effects on biological systems. Research indicates that it may interact with various enzymes, possibly acting as an inhibitor or modulator. These interactions are crucial for understanding its therapeutic potential and safety profile. Further studies are needed to elucidate specific mechanisms of action and potential side effects.

Several compounds share structural similarities with diethyl (2-oxo-2-phenylethyl)phosphonate, including:

  • Diethyl Phosphate: Lacks the phenyl group but shares similar phosphorus chemistry.
  • Phenyl Phosphonic Acid: Contains a phenyl group but differs significantly in functional groups.
  • Methyl (2-oxo-2-phenylethyl)phosphonate: Similar structure but with methyl instead of ethyl groups.

Comparison Table

CompoundUnique Features

Structural Characteristics

Molecular Formula and Weight

Diethyl (2-oxo-2-phenylethyl)phosphonate possesses the molecular formula C₁₂H₁₇O₄P [1] [2] [3]. The compound exhibits a molecular weight of 256.23 grams per mole according to computational analyses and experimental determinations [1] [2]. Alternative molecular weight values of 256.24 grams per mole have been reported in commercial specifications [3] [4] [5], reflecting minor variations in calculation precision. The exact mass has been computed as 256.08644602 daltons, while the monoisotopic mass maintains the same value [2].

The structural framework incorporates a phosphonate functional group (-PO₃²⁻) bearing two ethyl ester substituents, connected to a phenacyl moiety through a methylene bridge [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-diethoxyphosphoryl-1-phenylethanone [2].

PropertyValueReference
Molecular FormulaC₁₂H₁₇O₄P [1] [2] [3]
Molecular Weight256.23 g/mol [1] [2]
Exact Mass256.08644602 Da [2]
Heavy Atom Count17 [2]
Rotatable Bond Count7 [2]

Bond Lengths and Angles

The molecular geometry of diethyl (2-oxo-2-phenylethyl)phosphonate features characteristic bond parameters typical of organophosphorus compounds containing both aromatic and aliphatic components [6]. The phosphorus-oxygen double bond exhibits properties consistent with phosphonate esters, where the phosphorus center adopts a tetrahedral coordination geometry [7].

Crystal structure analyses of related phenacyl compounds reveal that the carbonyl group and aromatic ring maintain near-planarity, with the phenyl ring and ketone carbonyl typically exhibiting dihedral angles approaching perpendicular arrangements [6]. In analogous 2-oxo-2-phenylethyl derivatives, dihedral angles between aromatic and carbonyl planes have been observed at approximately 88.97 degrees, indicating minimal conjugation between these structural elements [6].

The phosphonate group demonstrates characteristic geometric parameters, with phosphorus-oxygen bond lengths typically ranging between 1.607 and 1.612 angstroms for the ester linkages [8]. The phosphorus-carbon bond connecting to the phenacyl moiety generally measures approximately 1.813 angstroms [8].

Conformational Analysis

Conformational analysis of diethyl (2-oxo-2-phenylethyl)phosphonate reveals multiple stable rotameric forms arising from rotation about the carbon-carbon single bonds connecting the phosphonate group to the phenacyl moiety [9]. The molecular structure exhibits significant conformational flexibility due to the presence of seven rotatable bonds [2].

The predominant conformational preferences are influenced by steric interactions between the bulky diethoxyphosphoryl group and the aromatic phenyl ring [10]. Computational studies on related phosphonate compounds suggest that gauche conformations are generally favored over anti arrangements due to favorable electrostatic interactions between the phosphoryl oxygen and the aromatic system [10].

The ethyl ester substituents on the phosphonate group contribute additional conformational complexity, with each ethoxy group capable of adopting various rotameric states [7]. Dynamic nuclear magnetic resonance studies on analogous compounds indicate rapid exchange between conformers at room temperature [11].

Physical Constants

Density and Refractive Index

Diethyl (2-oxo-2-phenylethyl)phosphonate exhibits a density of 1.179 grams per milliliter at 25 degrees Celsius [1] [12] [13]. This value reflects the compound's relatively high molecular packing efficiency due to the presence of both aromatic and phosphonate functional groups [14] [15].

For Diethyl (2-oxo-2-phenylethyl)phosphonate

Synthetic RouteTypical ConditionsAdvantagesLimitationsTypical Yields
Phenacyl halides + Phosphite estersHeat, base catalystHigh atom economyLimited substrate scope60-85%
Michaelis-Arbuzov reactionElevated temperature (>150°C)Well-established mechanismHigh temperature requirement70-90%
Direct reaction with trialkyl phosphitesHigh temperature, neat conditionsDirect C-P bond formationSide reactions with secondary halides65-80%
Reaction with dialkyl phosphitesModerate temperature, base catalystMilder conditionsCompeting reactions55-75%

The substrate scope of this transformation is generally broad, accommodating various substituted phenacyl halides with different electronic properties. Electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the benzylic position, thereby increasing reaction rates and yields [5] [6]. Conversely, electron-donating groups may require more forcing conditions or extended reaction times to achieve satisfactory conversions.

Michaelis-Arbuzov Reaction Approaches

The Michaelis-Arbuzov reaction represents a cornerstone transformation in organophosphorus chemistry, first described by August Michaelis in 1898 and subsequently explored by Aleksandr Arbuzov [3] [6]. This reaction involves the thermal rearrangement of a phosphonium salt intermediate formed from the reaction of a trialkyl phosphite with an alkyl halide.

The mechanistic pathway begins with the nucleophilic attack of the phosphite on the alkyl halide, generating a phosphonium salt intermediate. This intermediate undergoes subsequent S_N2 attack by the displaced halide anion on one of the alkyl groups attached to phosphorus, resulting in the formation of the phosphonate and liberation of an alkyl halide [6] [7]. The reaction typically requires temperatures exceeding 150°C and is most effective with primary alkyl halides.

For the synthesis of diethyl (2-oxo-2-phenylethyl)phosphonate, the Michaelis-Arbuzov reaction can be conducted using triethyl phosphite and phenacyl chloride or bromide. The reaction proceeds through the formation of a phosphonium salt intermediate, which subsequently rearranges to yield the desired phosphonate product [8] [9]. The high temperature requirements and potential for side reactions with secondary halides represent significant limitations of this approach.

Modern variations of the Michaelis-Arbuzov reaction have been developed to address these limitations, including Lewis acid-catalyzed procedures and microwave-assisted methodologies. These modifications allow for milder reaction conditions and improved functional group tolerance [10] [7]. The development of photoredox-catalyzed Arbuzov reactions has further expanded the scope of this transformation, enabling the use of tertiary alkyl halides and complex substrates under ambient conditions [8].

Modern Synthetic Strategies

Catalytic Methods

Contemporary approaches to phosphonate synthesis have embraced catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility. Copper-catalyzed oxidative coupling reactions have emerged as particularly effective methods for constructing carbon-phosphorus bonds under mild conditions [1].

The bimetallic copper-iron catalyzed system represents a significant advancement in phosphonate synthesis. This methodology employs copper triflate (CuOTf) and iron chloride (FeCl₃) as co-catalysts to facilitate the formation of β-ketophosphonates from various substrates. The reaction proceeds at 90°C under oxygen atmosphere, providing diethyl (2-oxo-2-phenylethyl)phosphonate in good yields [1]. The mechanism involves the formation of radical intermediates, which undergo coupling to form the desired phosphonate products.

Table 2: Modern Synthetic Strategies for Phosphonate Synthesis

MethodReaction ConditionsSustainability ScoreKey AdvantagesYield Range
Copper-catalyzed oxidative couplingCuOTf (5 mol%), FeCl₃ (10 mol%), 90°C, O₂ModerateMild oxidation conditions72-85%
Photoredox catalysisPhotocatalyst, room temperature, visible lightHighRoom temperature operation65-80%
Microwave-assisted synthesisMW irradiation, 80-100°C, 15-45 minHighRapid synthesis75-93%
PEG-400/KI/K₂CO₃ systemRoom temperature, 6 hours, PEG-400ExcellentGreen solvent, recyclable80-95%

Photocatalytic approaches have revolutionized phosphonate synthesis by enabling radical-mediated transformations under mild conditions. The photoredox-catalyzed Arbuzov reaction utilizes specially designed phosphonylation reagents such as 9-fluorenyl o-phenylene phosphite, which undergo β-scission of phosphoranyl radicals upon irradiation [8]. This methodology demonstrates excellent functional group tolerance and can accommodate primary, secondary, and tertiary alkyl halides.

Green Chemistry Approaches

The integration of green chemistry principles into phosphonate synthesis has led to the development of environmentally benign methodologies that minimize waste generation and reduce energy consumption. These approaches prioritize the use of renewable solvents, catalytic systems, and atom-efficient transformations [11] [12].

Solvent-free conditions have been extensively explored for phosphonate synthesis, offering advantages in terms of reduced environmental impact and simplified purification procedures. Microwave-assisted reactions under solvent-free conditions have proven particularly effective, allowing for rapid synthesis of phosphonates with excellent yields [13] [14]. The use of solid-supported catalysts and ionic liquids has further enhanced the sustainability of these transformations [15].

Water-based synthesis protocols represent another significant advancement in green phosphonate chemistry. The development of aqueous phase reactions has enabled the use of environmentally benign reaction media while maintaining high efficiency and selectivity [16] [17]. These methodologies often employ surfactants or phase-transfer catalysts to enhance substrate solubility and reaction rates.

PEG-400/KI/K₂CO₃ Catalytic System

The polyethylene glycol-400 (PEG-400) mediated catalytic system represents a particularly elegant example of green chemistry applied to phosphonate synthesis. This methodology employs potassium iodide (KI) and potassium carbonate (K₂CO₃) as catalytic components in PEG-400 as a benign solvent medium [16] [18].

The reaction mechanism involves a two-step process. Initially, the Finkelstein reaction converts benzyl chloride or bromide to the more reactive benzyl iodide in the presence of KI. The PEG-400 facilitates this transformation by enhancing the nucleophilicity of the iodide ion through coordination with the potassium cation. Subsequently, the dialkyl phosphite undergoes nucleophilic substitution with the benzyl iodide to form the desired phosphonate product [16] [19].

The key advantages of this system include room temperature operation, excellent yields (80-95%), and the recyclability of the PEG-400 solvent. The reaction tolerates a wide range of substituted benzyl halides and various dialkyl phosphites, demonstrating broad substrate scope [18] [20]. The absence of toxic organic solvents and reactive metal reagents makes this methodology particularly attractive for large-scale applications.

Purification and Characterization Techniques

The purification of diethyl (2-oxo-2-phenylethyl)phosphonate requires careful selection of appropriate techniques to achieve the desired purity levels while minimizing product loss. Column chromatography remains the most commonly employed method for small to medium-scale purifications [21] [22].

Silica gel column chromatography using petroleum ether/ethyl acetate gradient systems provides effective separation of the phosphonate product from unreacted starting materials and byproducts. The typical elution pattern begins with petroleum ether/ethyl acetate (5:3) followed by petroleum ether/ethyl acetate (1:1) to optimize resolution [1] [21]. This method routinely achieves purities exceeding 95% with good recovery rates.

Table 4: Purification Techniques for Phosphonate Compounds

TechniqueTypical ConditionsPurity AchievedScale ApplicabilityCost Efficiency
Column chromatographySilica gel, petroleum ether/ethyl acetate>95%Lab to pilot scaleModerate
RecrystallizationEthanol/water, methanol systems>97%Lab to industrial scaleHigh
DistillationReduced pressure, 192-193°C/11 mmHg>98%Industrial scaleHigh
Extraction methodsDiethyl ether, dichloromethane85-95%All scalesHigh
HPLC purificationReversed-phase, gradient elution>99%Analytical to lab scaleLow

Recrystallization techniques offer an attractive alternative for large-scale purification, particularly when high purity is required. The compound readily crystallizes from ethanol/water mixtures or methanol systems, providing material with purity exceeding 97% [23] [24]. This method is particularly cost-effective for industrial applications due to its simplicity and high recovery rates.

Distillation under reduced pressure represents the most effective method for achieving high purity on an industrial scale. Diethyl (2-oxo-2-phenylethyl)phosphonate distills at 192-193°C under 11 mmHg, providing material with purity exceeding 98% [25] [22]. The thermal stability of the compound under these conditions makes distillation an ideal purification method for large-scale production.

Advanced analytical techniques are essential for comprehensive characterization of the phosphonate products. High-performance liquid chromatography (HPLC) with phosphorus-specific detection provides quantitative analysis of phosphonate purity and impurity profiles [26] [27]. Mass spectrometry techniques, including electrospray ionization and time-of-flight detection, enable detailed structural confirmation and impurity identification [24] [27].

Optimization Parameters

Temperature and Reaction Time Considerations

Temperature optimization represents a critical parameter in phosphonate synthesis, directly influencing reaction rates, product yields, and selectivity. The thermal requirements vary significantly depending on the specific synthetic approach employed [28] [29].

For microwave-assisted synthesis, temperature ranges of 80-100°C have been identified as optimal for most transformations. Higher temperatures can lead to decomposition of thermally sensitive substrates, while lower temperatures result in incomplete conversions and extended reaction times [14] [28]. The precise temperature control afforded by microwave reactors allows for fine-tuning of reaction conditions to maximize yields while minimizing side reactions.

Table 3: Optimization Parameters for Phosphonate Synthesis

ParameterOptimal RangeEffect on YieldTypical Impact
Temperature80-100°C (MW), RT-90°C (catalytic)Higher temp increases rate but may cause decomposition±15-25% yield variation
Reaction Time30 min - 6 hoursLonger times improve conversion up to optimum±10-20% yield variation
Solvent TypePEG-400, DMSO, neat conditionsPolar aprotic solvents generally favorable±20-40% yield variation
Catalyst Loading5-15 mol% (catalytic systems)Higher loading increases rate but cost penalty±5-15% yield variation
Substrate Ratio1:1 to 1:2 (halide:phosphite)Excess phosphite improves selectivity±10-20% yield variation

Reaction time optimization requires careful balance between conversion efficiency and potential side reactions. For the PEG-400/KI/K₂CO₃ system, optimal reaction times of 6 hours at room temperature provide excellent yields while minimizing formation of unwanted byproducts [16] [18]. Microwave-assisted reactions typically require significantly shorter times, with optimum periods ranging from 15 to 45 minutes depending on the substrate and conditions employed [14] [28].

The relationship between temperature and reaction time is inversely proportional for most phosphonate synthesis reactions. Higher temperatures enable shorter reaction times but may compromise selectivity and functional group tolerance. Conversely, lower temperatures require extended reaction periods but often provide superior product quality and selectivity [29] [30].

Solvent Effects

Solvent selection profoundly influences the efficiency and selectivity of phosphonate synthesis reactions. Polar aprotic solvents generally provide favorable environments for nucleophilic substitution reactions, while protic solvents may interfere with the reaction mechanism through competitive hydrogen bonding [30].

Dimethyl sulfoxide (DMSO) has emerged as an exceptionally effective solvent for phosphonate synthesis, particularly in reactions involving phosphate and phosphonate esters. The dramatic rate enhancements observed in DMSO-water mixtures (up to 10⁶-fold increases) have been attributed to desolvation effects and ground-state destabilization [30]. These effects combine to lower the activation energy and accelerate the reaction.

PEG-400 represents a particularly attractive solvent choice due to its environmental compatibility and recyclability. The unique properties of PEG-400, including its ability to solubilize both organic and inorganic reagents, make it an ideal medium for heterogeneous catalytic systems [16] [19]. The coordination of PEG with metal cations enhances the nucleophilicity of associated anions, thereby accelerating the reaction.

Catalyst Selection

The choice of catalyst system significantly impacts the efficiency, selectivity, and environmental profile of phosphonate synthesis reactions. Modern catalytic approaches emphasize the use of earth-abundant metals and recyclable catalyst systems to minimize environmental impact [31] [15].

Copper-based catalysts have proven particularly effective for oxidative coupling reactions leading to phosphonate formation. The combination of copper triflate and iron chloride provides a synergistic effect that enhances reaction rates while maintaining high selectivity [1]. The use of sub-stoichiometric amounts of these catalysts (5-10 mol%) makes the process economically viable for large-scale applications.

Base catalysts play crucial roles in many phosphonate synthesis reactions. Potassium carbonate has emerged as a particularly effective base due to its mild nature and compatibility with various solvents and substrates [16] [18]. The heterogeneous nature of K₂CO₃ facilitates product isolation and catalyst recovery, making it attractive for industrial applications.

Industrial Scale Synthesis Considerations

The translation of laboratory-scale phosphonate synthesis to industrial production requires careful consideration of multiple factors including raw material availability, process safety, environmental impact, and economic viability [32] [33].

Table 5: Industrial Scale Synthesis Considerations

AspectConsiderationCost FactorScalability
Raw material availabilityPhosphite esters readily availableLow to moderateExcellent
Process safetyModerate heating, inert atmosphereModerateGood with proper controls
Waste generationMinimal with green methodsLow with recyclingGood
Energy requirementsModerate for conventional, low for catalyticModerateGood
Equipment requirementsStandard reactor equipmentLowExcellent

Raw material availability represents a fundamental consideration for industrial-scale synthesis. Diethyl phosphite and phenacyl halides are readily available from established suppliers, ensuring reliable feedstock supply [34] [33]. The stability and ease of handling of these materials further support their use in large-scale processes.

Process safety considerations are paramount in industrial settings. The moderate heating requirements (typically 80-100°C) and the use of standard reactor equipment minimize safety risks [32] [33]. The implementation of inert atmosphere techniques, where required, can be readily accomplished using established industrial practices.

Environmental impact assessment is increasingly important in industrial process development. The adoption of green chemistry principles, including the use of recyclable solvents and catalysts, significantly reduces the environmental footprint of phosphonate synthesis [11] [12]. The PEG-400/KI/K₂CO₃ system exemplifies this approach, offering excellent environmental compatibility while maintaining high efficiency.

Economic considerations ultimately determine the viability of industrial processes. The relatively low cost of raw materials, combined with high yields and minimal waste generation, makes phosphonate synthesis economically attractive. The development of continuous flow processes and automated systems further enhances the economic profile by reducing labor costs and improving process consistency [35] [29].

Energy efficiency represents another crucial factor in industrial process design. The development of catalytic systems that operate at moderate temperatures significantly reduces energy consumption compared to traditional high-temperature methods [31] [15]. The use of microwave heating, while requiring specialized equipment, can provide energy savings through more efficient heat transfer and reduced reaction times [14] [28].

XLogP3

1.6

Other CAS

3453-00-7

Wikipedia

Diethyl 2-oxo-2-phenylethylphosphonate

Dates

Last modified: 08-15-2023

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